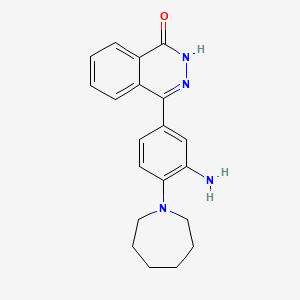![molecular formula C14H19N5 B2705599 N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 300697-12-5](/img/structure/B2705599.png)
N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine” is a chemical compound with the formula C14H19N5 and a molecular weight of 257.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NC1=NC(NC2=CC=CC=C2)=NC3(CCCCC3)N1 . This notation provides a way to represent the structure using ASCII strings .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .科学的研究の応用
Neuronal Sodium Channels Blockers
One significant application of derivatives of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is in the development of neuronal sodium channel blockers. These compounds interfere with ion flux and are investigated for managing neuropathic pain, epilepsy, and cerebral ischemic disorders. A study synthesized and investigated 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines for their binding activity on neuronal sodium channels, finding them to have significant blocking activity, which suggests their potential as leads for discovering new treatments for central nervous system related disorders (Xiang Ma et al., 2009).
Dopamine D3 Receptor Ligands
Another research application focuses on leveraging low-affinity diazaspiro orthosteric fragments to reduce ligand promiscuity across aminergic G-protein-coupled receptors (GPCRs), particularly for the dopamine D3 receptor (D3R). This approach aims to enhance the selectivity and reduce off-target interactions, which is crucial for the development of more targeted therapies for neurological and psychiatric disorders (S. Reilly et al., 2019).
CCR8 Antagonists
Compounds related to N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine have been claimed as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This highlights the compound's potential in therapeutic applications for immune and inflammatory disorders (Dr Peter Norman, 2007).
Synthesis and Chemical Analysis
Significant effort has also been devoted to the synthesis and chemical analysis of these compounds. For instance, a divergent synthesis approach was described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility and potential for varied applications in medicinal chemistry and materials science (Hanbiao Yang et al., 2008).
Potentiometric Sensors
Furthermore, these compounds have been explored as selective electrodes for metal ions, exemplified by a study on their use as Sm3+ selective electrodes, demonstrating their potential in analytical chemistry and environmental monitoring (A. Upadhyay et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-N-phenyl-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c15-12-17-13(16-11-7-3-1-4-8-11)19-14(18-12)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHMLNPMOYGEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(NC(=N2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)
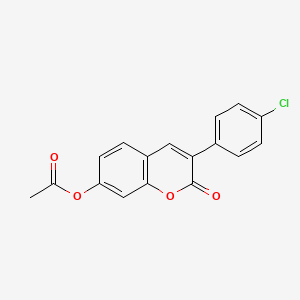
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2705524.png)
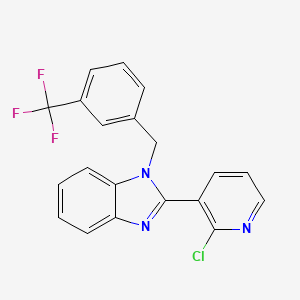
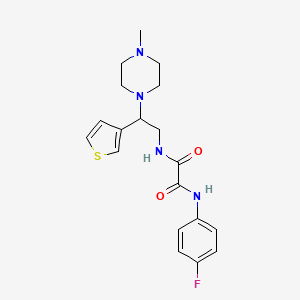
![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2705529.png)
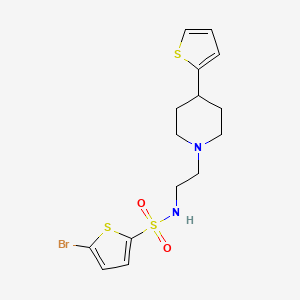
![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)
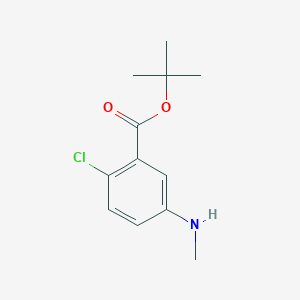
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2705536.png)

